N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C12H9Cl2N5O2 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C12H9Cl2N5O2/c13-6-1-7(14)3-8(2-6)17-10(20)4-9-11(21)18-12-15-5-16-19(9)12/h1-3,5,9H,4H2,(H,17,20)(H,15,16,18,21) |
InChI Key |
NEIWIEIRFXOFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC2C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the dichlorophenyl group and the acetamide functionality. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide. Research indicates that compounds with imidazotriazole structures can exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity : Compounds in this class have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
- Mechanism of Action : The mechanism likely involves the inhibition of cell proliferation and induction of apoptosis through interaction with specific molecular targets like enzymes or receptors involved in cellular pathways .
Antimicrobial Activity
The imidazotriazole core is known for its antimicrobial properties. Compounds with similar structures have been reported to disrupt microbial cell walls or inhibit essential enzymes in pathogens. This makes them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
In silico studies have suggested that derivatives of this compound may possess anti-inflammatory properties by acting as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
Applications in Medicinal Chemistry
This compound can be explored further in several key areas:
- Drug Development : Its structure can be optimized to enhance its efficacy and reduce toxicity through medicinal chemistry techniques.
- Combination Therapies : Given its potential synergistic effects with other chemotherapeutic agents, it could be used in combination therapies for more effective cancer treatment.
- Targeted Drug Delivery : The unique properties of the compound may allow for the development of targeted drug delivery systems that enhance bioavailability and minimize side effects.
Applications in Agriculture
The compound's biological activity may extend to agricultural applications as well:
- Pesticides : Its antimicrobial properties could be harnessed to develop new pesticides that target specific plant pathogens without harming beneficial organisms.
- Plant Growth Regulators : Research into its effects on plant growth could lead to the development of new growth regulators that enhance crop yields.
Case Study 1: Anticancer Activity
In a study published by ACS Omega, compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines with percent growth inhibitions ranging from 51% to 86% depending on the specific cell line tested .
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that similar imidazotriazole derivatives possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or function .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetamide
- N-(3,5-dichlorophenyl)-2-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide stands out due to its unique imidazo[1,2-b][1,2,4]triazole core, which imparts distinct chemical and biological properties
Biological Activity
N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C19H15Cl2N5O3
- Molecular Weight : 432.26 g/mol
- CAS Number : 1158634-31-1
- Density : 1.58 g/cm³ (predicted)
- pKa : 12.73 (predicted)
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several therapeutic areas:
Antitumor Activity
Research indicates that compounds within the imidazo[1,2-b][1,2,4]triazole class demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures have IC50 values in the low micromolar range against breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the triazole moiety is crucial for enhancing antibacterial efficacy.
Antifungal Activity
Similar to its antibacterial effects, this compound exhibits antifungal properties. Research has highlighted its effectiveness against various fungal strains, indicating potential applications in treating fungal infections resistant to conventional therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in tumor cells through the modulation of Bcl-2 family proteins.
- Disruption of Cell Membrane Integrity : The antibacterial and antifungal activities are likely due to the disruption of microbial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
